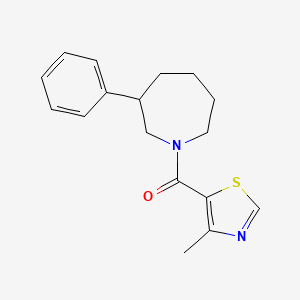
(4-Methylthiazol-5-yl)(3-phenylazepan-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4-Methylthiazol-5-yl)(3-phenylazepan-1-yl)methanone” is a compound that has been studied for its potential biological activity . It is synthesized from (E)-N′-benzylidene-4-methylthiazole-5-carbohydrazides and acetic anhydride .
Synthesis Analysis
The synthesis of “(4-Methylthiazol-5-yl)(3-phenylazepan-1-yl)methanone” involves a simple and efficient method from (E)-N′-benzylidene-4-methylthiazole-5-carbohydrazides and acetic anhydride . The structures of the synthesized compounds have been confirmed by IR, 1H and 13C NMR, and mass spectra .
Molecular Structure Analysis
The molecular structure of “(4-Methylthiazol-5-yl)(3-phenylazepan-1-yl)methanone” has been confirmed by IR, 1H and 13C NMR, and mass spectra .
Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of (4-Methylthiazol-5-yl)(3-phenylazepan-1-yl)methanone, focusing on six unique applications:
Antimicrobial Agents
(4-Methylthiazol-5-yl)(3-phenylazepan-1-yl)methanone: has shown significant potential as an antimicrobial agent. Studies have demonstrated its efficacy against a variety of bacterial and fungal strains. The compound’s structure allows it to disrupt microbial cell walls and inhibit essential enzymes, making it a promising candidate for developing new antibiotics .
Anticancer Research
This compound has been explored for its anticancer properties. It has been found to induce apoptosis (programmed cell death) in cancer cells, particularly in certain types of leukemia and breast cancer. The mechanism involves the activation of caspases and the disruption of mitochondrial function, which are crucial pathways in cancer cell survival .
Neuroprotective Agents
Research has indicated that (4-Methylthiazol-5-yl)(3-phenylazepan-1-yl)methanone may have neuroprotective effects. It has been studied for its ability to protect neurons from oxidative stress and excitotoxicity, which are common pathways leading to neurodegenerative diseases like Alzheimer’s and Parkinson’s. The compound’s antioxidant properties and its ability to modulate neurotransmitter levels are key factors in its neuroprotective potential .
Enzyme Inhibition Studies
This compound has been used in studies focusing on enzyme inhibition. It has been found to inhibit various enzymes, including proteases and kinases, which play vital roles in cellular processes. By inhibiting these enzymes, (4-Methylthiazol-5-yl)(3-phenylazepan-1-yl)methanone can modulate biochemical pathways, making it useful in research related to metabolic disorders and cancer.
These applications highlight the versatility and potential of (4-Methylthiazol-5-yl)(3-phenylazepan-1-yl)methanone in various fields of scientific research. If you have any specific questions or need further details on any of these applications, feel free to ask!
Synthesis, Biological Activity, and Computational Study of 1-[5-(4-Methylthiazol-5-yl)-2-phenyl-1,3,4-oxadiazol-3(2H)-yl]ethanone Derivatives One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents Neuroprotective Effects of Thiazole Derivatives : Anti-inflammatory Properties of Thiazole Compounds : Antioxidant Activity of Thiazole Derivatives : Enzyme Inhibition by Thiazole Compounds12345-6/fulltext)
Zukünftige Richtungen
The results of in vitro and in silico studies suggest that thiazole and oxadiazole incorporated heterocycles, which are present in “(4-Methylthiazol-5-yl)(3-phenylazepan-1-yl)methanone”, can match the structural requirements for further development of novel therapeutic agents . This indicates potential future directions in the development of new drugs.
Eigenschaften
IUPAC Name |
(4-methyl-1,3-thiazol-5-yl)-(3-phenylazepan-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-13-16(21-12-18-13)17(20)19-10-6-5-9-15(11-19)14-7-3-2-4-8-14/h2-4,7-8,12,15H,5-6,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZQDKONKLVWQEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)N2CCCCC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylthiazol-5-yl)(3-phenylazepan-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)isobutyramide](/img/structure/B2499864.png)
![1-methyl-N-{4-[(4-methylbenzyl)amino]-4-oxobutyl}-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2499868.png)
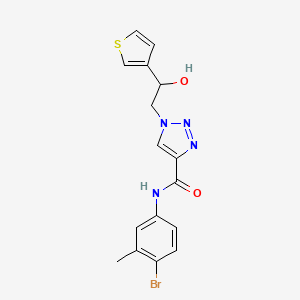
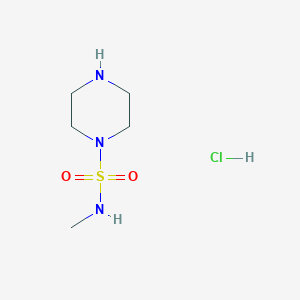
![4-Chlorophenyl 2-[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]acetate](/img/structure/B2499873.png)
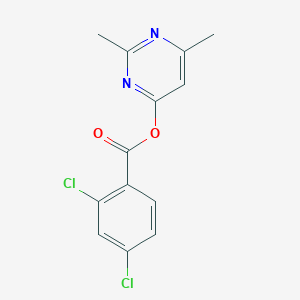
![2-(Benzo[d]oxazol-2-ylthio)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone](/img/structure/B2499876.png)





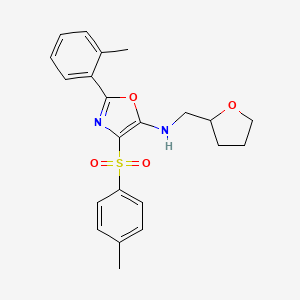
![N-allyl-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide](/img/structure/B2499886.png)